molecular formula C18H18ClN3O4S B2419124 N1-benzyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 1105229-65-9

N1-benzyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Cat. No.: B2419124
CAS No.: 1105229-65-9
M. Wt: 407.87
InChI Key: YRLAYMXRRLJNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-benzyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H18ClN3O4S and its molecular weight is 407.87. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Isothiazolidinone Derivatives

A study by Chekanov et al. (2014) described the synthesis and in vitro evaluation of 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives, leading to the identification of potent inhibitors of human protein kinase CK2, highlighting the compound's role in inhibiting cellular processes involved in diseases like cancer (Chekanov et al., 2014).

Heterocyclic Compound Synthesis

Tlekhusezh et al. (1996) reported on the synthesis of new derivatives including 1, 3-oxazolidine and 1,3-oxazolidin-2-one, showcasing their biological activity and potential pharmaceutical applications (Tlekhusezh et al., 1996).

Chiral Auxiliary Utilization

Marcantoni et al. (2002) explored the use of chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones in generating N-acyliminium ions, leading to the synthesis of compounds with potential for stereoselective synthesis, crucial for creating enantiomerically pure pharmaceuticals (Marcantoni et al., 2002).

Antimicrobial Activity of Oxazolidinone Derivatives

Karaman et al. (2018) synthesized amide/sulfonamide/thiourea derivatives of 1,3-oxazolidinone and evaluated their antimicrobial activity. Compound 16 exhibited notable antimicrobial effectiveness against Gram-positive bacteria, highlighting the compound's potential as a novel antimicrobial agent (Karaman et al., 2018).

Coupling Reaction and Catalysis

De et al. (2017) demonstrated the effectiveness of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system for amidation reactions, which could be applied in the synthesis of complex organic molecules, including pharmaceuticals (De et al., 2017).

Properties

IUPAC Name

N-benzyl-N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S/c19-15-8-7-14(11-16(15)22-9-4-10-27(22,25)26)21-18(24)17(23)20-12-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLAYMXRRLJNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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